molecular formula C9H17NO5 B6619647 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid CAS No. 1267521-33-4

4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid

Cat. No.: B6619647
CAS No.: 1267521-33-4
M. Wt: 219.23 g/mol
InChI Key: YLKZTNLKDHMENG-UHFFFAOYSA-N
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Description

4-{(tert-butoxy)carbonylamino}butanoic acid is a compound with the molecular formula C9H17NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in peptide synthesis and other organic reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(tert-butoxy)carbonylamino}butanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

In industrial settings, the production of 4-{(tert-butoxy)carbonylamino}butanoic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-{(tert-butoxy)carbonylamino}butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Di-tert-butyl dicarbonate (Boc2O): For the protection of amines.

    Sodium hydroxide (NaOH): As a base in the protection reaction.

    4-Dimethylaminopyridine (DMAP): As a catalyst in acetonitrile.

    Trifluoroacetic acid (TFA): For deprotection of the Boc group.

Major Products Formed

The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{(tert-butoxy)carbonylamino}butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(tert-butoxy)carbonylamino}butanoic acid primarily involves the protection and deprotection of amine groups. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to yield the free amine. This process involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(tert-butoxy)carbonylamino}butanoic acid is unique due to its specific structure and the presence of both a Boc protecting group and a hydroxyamino group. This combination allows for versatile applications in organic synthesis and peptide chemistry, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

4-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10(14)6-4-5-7(11)12/h14H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKZTNLKDHMENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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